![molecular formula C22H19N3O2 B2366732 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide CAS No. 441290-97-7](/img/structure/B2366732.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

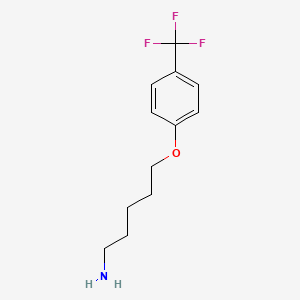

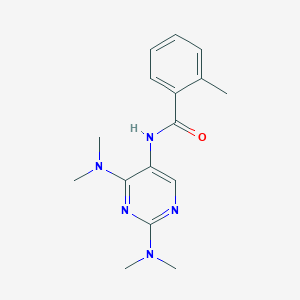

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a chemical compound with the molecular formula C20H14N2O2 . It has a molecular weight of 314.3 g/mol . The compound is characterized by a benzoxazole ring attached to a phenyl group, which is further connected to a benzamide group .

Molecular Structure Analysis

The molecular structure of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide consists of a benzoxazole ring attached to a phenyl group, which is further connected to a benzamide group . The InChI string for the compound isInChI=1S/C20H14N2O2/c23-19(14-6-2-1-3-7-14)21-16-12-10-15(11-13-16)20-22-17-8-4-5-9-18(17)24-20/h1-13H,(H,21,23) . Physical And Chemical Properties Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide has a molecular weight of 314.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 314.105527694 g/mol . The topological polar surface area of the compound is 55.1 Ų .Scientific Research Applications

- Application : N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide derivatives can serve as fluorescent probes due to their excellent photophysical properties (broad spectral windows, high molar absorptivity, and good fluorescence quantum efficiency). Researchers use them for sensing applications and as imaging agents .

- Application : The synthesized compounds from N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide exhibit in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus strains. This suggests their potential as antimicrobial agents .

- Application : The same compounds also demonstrate in vitro antifungal activity against Candida albicans and Aspergillus niger strains. This finding highlights their relevance in combating fungal infections .

- Application : Researchers explore the potential of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide derivatives as modulators for specific biological targets, such as protein tyrosine phosphatase-1B (PTB-1B) or other disease-related proteins .

- Application : These compounds may serve as lead structures for developing novel drugs, including anticancer agents, antitumor agents, and anti-HIV drugs .

Fluorescent Probes and Sensing Materials

Antimicrobial Activity

Antifungal Properties

Biological Activity Modulation

Drug Development

Biocompatible Materials

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRQRUUSZBUDOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)